molecular formula C13H6Cl2F2O B1302686 3,5-Dichloro-3',4'-difluorobenzophenone CAS No. 845781-05-7

3,5-Dichloro-3',4'-difluorobenzophenone

Cat. No. B1302686
CAS RN: 845781-05-7
M. Wt: 287.08 g/mol
InChI Key: WCYWSAOVPGUZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The 3,5-Dichloro-3’,4’-difluorobenzophenone molecule contains a total of 25 bonds. There are 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .

Scientific Research Applications

Photophysical Behavior and Solvent Interaction

  • Photophysical Behavior of DFHBI Derivatives : DFHBI and its derivatives, closely related to 3,5-Dichloro-3',4'-difluorobenzophenone, exhibit minimal fluorescence in liquid solvents. Their fluorescence intensifies significantly when photoisomerization is hindered. The study delves into their photophysical characteristics, revealing a strong dependence on solvent interactions and the pH of the medium, impacting the absorption and emission spectra. This insight is crucial for applications in RNA imaging and potentially in the development of fluorescent probes (Santra et al., 2019).

Chemical Stability and Environmental Impact

  • Stability and Toxicity of Chlorinated Benzophenone-type UV Filters : Investigating the transformation of UV filters like benzophenone-3 (BP3) in chlorinated water, this study identifies the formation of chlorinated products, including 3,5-dichloro derivatives. It's noted that these derivatives display different stability and toxicity profiles compared to their parent compounds, essential for understanding the environmental and health impacts of these substances (Zhuang et al., 2013).

Synthesis and Characterization of Derivatives

  • Novel Derivatives of Nitrobenzenes : Focusing on derivatives of nitrobenzenes, this research outlines the preparation of new compounds, including those with 3,5-dichloro substituents. These compounds show enhanced activation towards nucleophilic attack, indicating their potential in synthesizing more complex chemical structures and their applications in various chemical processes (Sipyagin et al., 2004).

  • Synthesis of 4,4'-Difluorobenzophenone : This paper describes a process for synthesizing 4,4'-Difluorobenzophenone using acidic imidazolium chloroaluminate ionic liquid, highlighting a method with potential relevance to the synthesis or processing of this compound (Lichun & Ming-hui, 2009).

  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane : This research explores the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4, resulting in the unexpected formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. This discovery provides insight into the complex chemical behavior and potential applications of these compounds (Ritmaleni et al., 2013).

Safety and Hazards

The safety data sheet for 3,5-Dichloro-3’,4’-difluorobenzophenone suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . In case of exposure, it is recommended to move to fresh air, rinse with water, and seek medical attention if necessary .

Future Directions

While specific future directions for 3,5-Dichloro-3’,4’-difluorobenzophenone are not mentioned in the available resources, benzophenone derivatives are widely used in pharmaceutical research and development . Therefore, it’s reasonable to expect that future research may explore new applications and synthesis methods for this compound.

properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYWSAOVPGUZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374165
Record name 3,5-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845781-05-7
Record name 3,5-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.